The synthesis of 3-Ethyl-2-hydroxyheptanoic acid can be approached through several chemical methods:
Technical details regarding the conditions (e.g., temperature, pressure) and yields depend on the specific method employed but often involve optimization to achieve desired purity and yield.
The molecular formula of 3-Ethyl-2-hydroxyheptanoic acid is , with an average molecular weight of approximately 174.24 g/mol. The structure features a hydroxyl group (-OH) attached to a heptanoic acid backbone with an ethyl group at the third carbon position.
CCCCC(O)CC(O)=O
InChI=1S/C9H18O3/c1-5-6(2)7(10)8(11)9(3)4/h6,10H,5H2,1-4H3,(H,11)
The structural representation highlights the aliphatic nature of the compound, indicating it is acyclic with functional groups that contribute to its reactivity and solubility properties.
3-Ethyl-2-hydroxyheptanoic acid participates in various chemical reactions typical for hydroxy acids:
These reactions allow for further derivatization of the compound, expanding its utility in organic synthesis.
Experimental studies may provide further insights into thermodynamic properties such as melting point and viscosity.
3-Ethyl-2-hydroxyheptanoic acid has several scientific applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: